molecular formula C11H8BrNO2 B1526765 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1250958-04-3

6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B1526765
CAS RN: 1250958-04-3
M. Wt: 266.09 g/mol
InChI Key: NCYYKJIGSLBJCU-UHFFFAOYSA-N
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Description

6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, commonly known as 6-Bromo-4-propynyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (6-BPDO), is a heterocyclic compound containing a benzoxazinone ring system. It is a synthetic compound that has been used in various scientific applications, such as in the synthesis of other compounds, as a ligand for metal complexes, and as a reagent for organic transformations. In addition, 6-BPDO has been studied for its potential biological applications, such as its ability to act as an inhibitor of enzymes and to modulate the activity of certain proteins.

Mechanism of Action

The mechanism of action of 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is not fully understood. However, it is thought to interact with enzymes and proteins in a manner similar to other benzoxazinone compounds. Specifically, 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is believed to interact with the active site of an enzyme or protein, resulting in the inhibition of its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one are not fully understood. However, it has been studied for its potential ability to inhibit the activity of enzymes and to modulate the activity of certain proteins. In addition, 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one in laboratory experiments include its low cost, its ease of synthesis, and its ability to act as an inhibitor of enzymes and to modulate the activity of certain proteins. The main limitation of using 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

Future research into 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one could focus on further elucidating its mechanism of action, as well as its potential applications in medicinal chemistry, drug discovery, and other areas of scientific research. In addition, further research could explore the effects of 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one on other enzymes and proteins, and its potential applications in the treatment of various diseases. Finally, further research could focus on the development of new synthesis methods for 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, as well as the development of new derivatives of 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one with improved biological activity.

Scientific Research Applications

6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has been used in a variety of scientific research applications. It has been used as a reagent for organic transformations, such as the synthesis of other compounds, and as a ligand for metal complexes. In addition, 6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has been studied for its potential biological applications, such as its ability to act as an inhibitor of enzymes and to modulate the activity of certain proteins.

properties

IUPAC Name

6-bromo-4-prop-2-ynyl-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-2-5-13-9-6-8(12)3-4-10(9)15-7-11(13)14/h1,3-4,6H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYYKJIGSLBJCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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